Antimycobacterial Activity of 4-(Benzylamino)benzohydrazide-Derived Hydrazones Against M. tuberculosis H37Rv
Hydrazone derivatives synthesized from 4-(benzylamino)benzohydrazide demonstrate potent in vitro antimycobacterial activity. The most active compound in the series (a hydrazone of 4-(benzylamino)benzohydrazide) exhibited a minimum inhibitory concentration (MIC) of 1.2 μg/mL against the Mycobacterium tuberculosis H37Rv strain in an Alamar-Blue susceptibility (MABA) assay [1]. This potency is directly linked to the specific benzylamino substitution pattern, as other 4-[(substituted benzyl)amino]benzohydrazide analogs showed varying degrees of activity in the same study [2].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 1.2 μg/mL (for the most active hydrazone derivative of 4-(benzylamino)benzohydrazide) [1] |
| Comparator Or Baseline | First-line antitubercular drug Isoniazid (INH): MIC = 0.25 μg/mL against M. tuberculosis H37Rv [3]. Untreated control: No inhibition. |
| Quantified Difference | The lead hydrazone is 4.8-fold less potent than Isoniazid (1.2 μg/mL vs 0.25 μg/mL) but represents a distinct chemical scaffold with potential for further optimization. |
| Conditions | M. tuberculosis H37Rv strain, Alamar-Blue susceptibility (MABA) assay [1]. |
Why This Matters
This demonstrates that 4-(benzylamino)benzohydrazide is a validated starting material for generating novel, potent antimycobacterial leads, providing a pathway for developing new therapeutics against drug-resistant tuberculosis.
- [1] Desale, V. J., Mali, S. N., Thorat, B. R., Yamgar, R. S., Dharanguttikar, S. V., Dharanguttikar, V. R., ... & Cruz, J. N. (2023). Synthesis, Characterization, ‘ADMET-SAR’ Prediction, DPPH Assay, and Anti-Mycobacterium Study of 4-[(substituted benzyl) amino]benzo hydrazides and its Hydrazones as the Acyl-CoA Carboxylase, AccD5 Inhibitors. Current Computer-Aided Drug Design, 19(4), 300-312. View Source
- [2] Desale, V. J., Mali, S. N., Thorat, B. R., Yamgar, R. S., Dharanguttikar, S. V., Dharanguttikar, V. R., ... & Cruz, J. N. (2023). Synthesis, Characterization, ‘ADMET-SAR’ Prediction, DPPH Assay, and Anti-Mycobacterium Study of 4-[(substituted benzyl) amino]benzo hydrazides and its Hydrazones as the Acyl-CoA Carboxylase, AccD5 Inhibitors. Current Computer-Aided Drug Design, 19(4), 300-312. (Data on varying activities of substituted analogs) View Source
- [3] Ngema, S. L., et al. (2023). Isoniazid resistance-conferring mutations are associated with different MICs. Scientific Reports. (Reference MIC for Isoniazid against H37Rv). View Source
